

ONO-4817 Technical Support Center: Troubleshooting and FAQs

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Compound of Interest

Compound Name: ONO-4817

Cat. No.: B1662953

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Welcome to the technical support center for **ONO-4817**. This guide is intended for researchers, scientists, and drug development professionals to address potential questions and experimental challenges related to the use of **ONO-4817**, with a focus on its potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target selectivity profile of **ONO-4817**?

ONO-4817 is a broad-spectrum matrix metalloproteinase (MMP) inhibitor. It has been shown to potently inhibit several MMPs, including MMP-2, MMP-3, MMP-9, MMP-12, and MMP-13. Notably, it does not inhibit MMP-1 and exhibits weak inhibitory activity against MMP-7.^{[1][2]} This selectivity is a critical consideration in experimental design and data interpretation.

Q2: My experimental results suggest off-target effects. What are the known or suspected off-target liabilities of **ONO-4817**?

While specific toxicology studies on **ONO-4817** are not extensively published, its chemical structure as a hydroxamate-based inhibitor points to potential class-wide off-target effects. The primary concern for this class of inhibitors is the induction of musculoskeletal syndrome (MSS), characterized by joint pain and inflammation. This is thought to arise from the inhibition of other metalloproteinases, such as members of the ADAM (A Disintegrin and Metalloproteinase) family, particularly ADAM17 (also known as TACE). The hydroxamate zinc-binding group can chelate the catalytic zinc ion in these related enzymes, leading to their inhibition.

Q3: I am observing unexpected cellular phenotypes or animal model side effects. How can I begin to troubleshoot if these are related to **ONO-4817**?

First, confirm the on-target activity of your batch of **ONO-4817** using a relevant MMP activity assay (see Experimental Protocols section). If on-target activity is confirmed, consider the possibility of off-target effects. Based on the known class liabilities, you could investigate the inhibition of ADAM17 in your experimental system. Additionally, reviewing the literature for the physiological roles of the MMPs that **ONO-4817** inhibits can provide clues as to whether your observed phenotype could be an exaggerated on-target effect.

Q4: Are there any reports of adverse effects of **ONO-4817** in animal models?

Published preclinical studies using **ONO-4817** in various disease models (e.g., colitis, cancer metastasis, and vascular injury) have generally not reported significant adverse effects or overt toxicity at the doses tested.^{[1][3][4][5]} For instance, studies in mice and hamsters showed no loss of body weight during treatment.^{[4][5]} However, these studies were primarily focused on efficacy and were not designed as comprehensive toxicology assessments. The absence of reported toxicity in these specific models does not preclude the possibility of off-target effects under different experimental conditions or in different species.

Data Presentation

Table 1: Inhibitory Profile of **ONO-4817** against various Matrix Metalloproteinases

MMP Target	IC50 (nM)	Notes
MMP-1	No Inhibition	Highly selective against MMP-1.
MMP-2	Potent Inhibition	One of the primary targets.
MMP-3	Potent Inhibition	Significantly less potent compared to other targets. [1] [2]
MMP-7	Weak Inhibition	
MMP-9	Potent Inhibition	One of the primary targets.
MMP-12	Potent Inhibition	
MMP-13	Potent Inhibition	

Note: Specific IC50 values can vary between different assay conditions and laboratories. Researchers should consider this table as a general guide to the selectivity of **ONO-4817**.

Experimental Protocols

General MMP Activity Assay (Fluorogenic Substrate-based)

This protocol provides a general method to assess the inhibitory activity of **ONO-4817** against a specific MMP.

Materials:

- Recombinant active MMP enzyme of interest
- Fluorogenic MMP substrate (e.g., a FRET-based peptide)
- Assay buffer (e.g., Tris-buffered saline with CaCl₂ and ZnCl₂)
- **ONO-4817** stock solution (in DMSO)

- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of **ONO-4817** in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
- In the 96-well plate, add the diluted **ONO-4817** solutions. Include a vehicle control (DMSO in assay buffer) and a positive control (no inhibitor).
- Add the recombinant MMP enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
- Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 490/525 nm for a green fluorescent substrate).
- Record fluorescence intensity over time. The rate of substrate cleavage is proportional to the enzyme activity.
- Calculate the percentage of inhibition for each **ONO-4817** concentration relative to the vehicle control and determine the IC50 value.

ADAM17 (TACE) Inhibition Assay

To investigate the potential off-target activity of **ONO-4817** on ADAM17, a similar fluorogenic assay can be employed.

Materials:

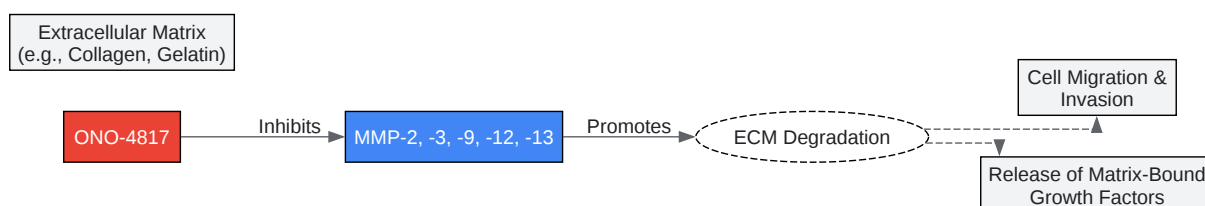
- Recombinant active ADAM17 enzyme
- ADAM17-specific fluorogenic substrate

- ADAM17 assay buffer
- **ONO-4817** stock solution (in DMSO)
- A known ADAM17 inhibitor as a positive control (e.g., TAPI-1)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

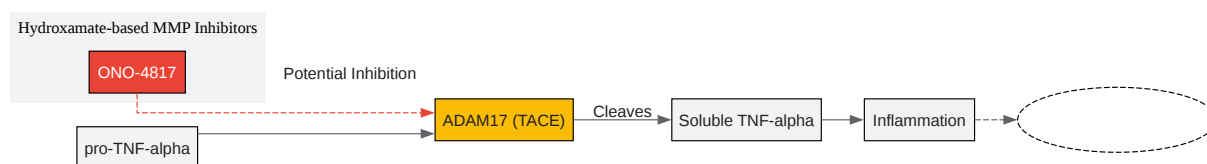
- Follow the same serial dilution and plate setup as described for the MMP activity assay, including **ONO-4817** dilutions, vehicle control, and a positive control with the known ADAM17 inhibitor.
- Add the recombinant ADAM17 enzyme to the wells and incubate.
- Add the ADAM17-specific fluorogenic substrate to initiate the reaction.
- Monitor the fluorescence increase at the appropriate wavelengths (e.g., Ex/Em = 318/449 nm).[6]
- Analyze the data to determine if **ONO-4817** inhibits ADAM17 activity and calculate the IC50 if applicable.

Visualizations



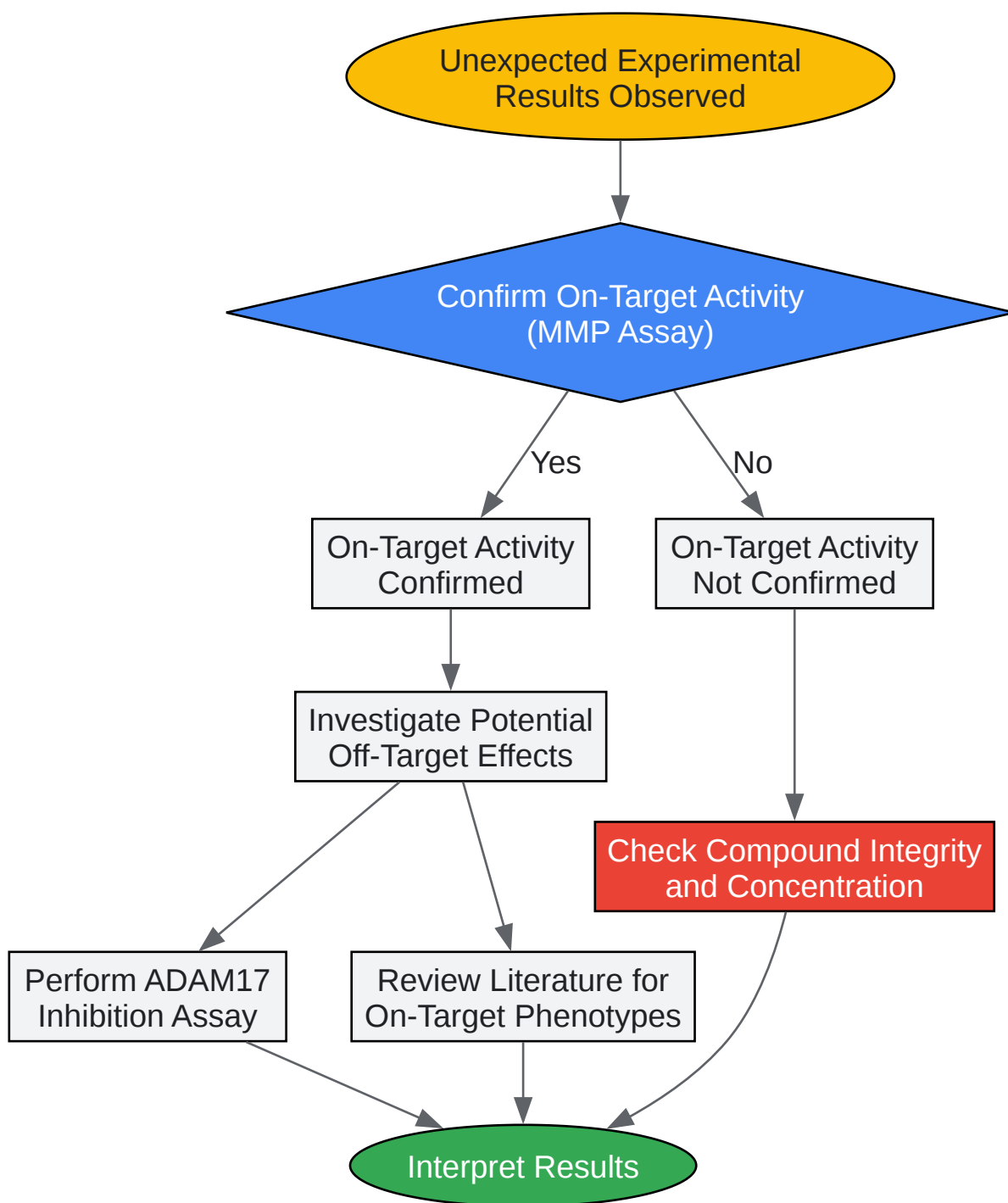
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Caption: On-target mechanism of **ONO-4817**.



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Caption: Potential off-target mechanism of **ONO-4817**.



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Caption: Troubleshooting workflow for unexpected results.

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